Delphinidin-3,5-O-diglucoside chloride
Overview
Description
It is responsible for the purple and blue pigmentation in various fruits and vegetables, such as berries, eggplants, and grapes . Delphinidin-3,5-O-diglucoside chlorideidin is known for its potent antioxidant properties and has been extensively studied for its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin-3,5-O-diglucoside chlorideidin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the condensation of phloroglucinol with 3,4-dihydroxybenzaldehyde, followed by cyclization and oxidation . The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of delphinidin often involves the extraction from plant sources, such as berries and flowers. The extraction process includes maceration, filtration, and purification using solvents like ethanol or methanol. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify delphinidin in large quantities .
Chemical Reactions Analysis
Types of Reactions: Delphinidin-3,5-O-diglucoside chlorideidin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Delphinidin-3,5-O-diglucoside chlorideidin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of catalysts like Lewis acids.
Major Products: The major products formed from these reactions include different glycosidic forms of delphinidin, such as delphinidin-3-glucoside and delphinidin-3-rutinoside .
Scientific Research Applications
Delphinidin-3,5-O-diglucoside chlorideidin has a wide range of scientific research applications:
Mechanism of Action
Delphinidin-3,5-O-diglucoside chlorideidin exerts its effects through various molecular targets and pathways. It primarily acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Delphinidin-3,5-O-diglucoside chlorideidin also modulates signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis . Additionally, it inhibits enzymes like cyclooxygenase-2 (COX-2), reducing inflammation .
Comparison with Similar Compounds
- Cyanidin
- Malvidin
- Pelargonidin
- Peonidin
- Petunidin
Delphinidin-3,5-O-diglucoside chlorideidin stands out among these compounds due to its potent biological activities and diverse applications in various fields.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHQPWJHAKAMGC-LYQFWTOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557790 | |
Record name | Delphinidin 3,5-di-O-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17670-06-3 | |
Record name | Delphinidin 3,5-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17670-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delphinidin 3,5-di-O-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Delphin?
A1: Delphin, also known as delphinidin 3,5-O-diglucoside, is a naturally occurring anthocyanin pigment responsible for the blue hues found in various fruits and flowers. [, , ]
Q2: In what plants is Delphin found?
A2: Delphin has been identified in a variety of plant species, including blueberries, red walnuts, Cayratia japonica berries, purple Salvia flowers, and eggplant. [, , , ]
Q3: What is the chemical structure of Delphin?
A3: Delphin is a diglucoside of delphinidin, meaning it consists of a delphinidin molecule attached to two glucose molecules. It is structurally characterized as delphinidin 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside. [, ]
Q4: Are there any studies on the potential health benefits of Delphin?
A4: While studies specifically focusing on Delphin's health benefits are limited, anthocyanins, in general, are recognized for their antioxidant properties and potential benefits for human health. [, ]
Q5: How does the structure of Delphin contribute to its color?
A5: The specific arrangement of hydroxyl and glucose groups on the Delphin molecule influences its interaction with light, resulting in the absorption and reflection of specific wavelengths that we perceive as blue. []
Q6: What is the Delphin pump used for?
A6: The Delphin is a centrifugal pump system used in medical settings for cardiopulmonary bypass (CPB) and circulatory assistance. [, ]
Q7: How does the Delphin pump compare to other centrifugal pumps in terms of blood trauma?
A7: In vitro studies comparing the Delphin pump to the BioMedicus pump showed that the Delphin pump caused significantly less increase in plasma hemoglobin levels, indicating potentially lower blood trauma. []
Q8: Are there any concerns regarding platelet function with the use of the Delphin pump?
A8: One in vitro study found that while the Delphin pump had a lesser impact on platelet counts compared to the BioMedicus pump at lower flow rates, it did lead to a significant increase in platelet time, suggesting some level of platelet inhibition. []
Q9: Has the Delphin pump been evaluated for pulsatile flow?
A9: While primarily designed for continuous flow, the Delphin pump has been investigated for its pulsatile flow capabilities in comparison to other pulsatile pumps like the Terumo Capiox. []
Q10: What is the Delphin software used for?
A10: Delphin is a simulation program designed to model hygrothermal transport in porous building materials. It is used to predict the behavior of building components under various climatic conditions. [, , ]
Q11: How does the Delphin software handle complex geometries?
A11: Delphin utilizes specific file formats to define the geometry of the simulated object, allowing for the representation of complex shapes and structures within the simulation environment. []
Q12: Can Delphin be used to evaluate historical building materials?
A12: Yes, Delphin has been successfully used to determine the generic hygrothermal properties of historical bricks and to assess the moisture behavior of historical constructions like the Humayun's Tomb in India. [, ]
Q13: How does Delphin handle the simulation of pipe models within building structures?
A13: Delphin has an implemented pipe model that allows for the simulation of heat input/output by surface heating/cooling systems and the estimation of energy gains from ground collectors. []
Q14: Can Delphin be coupled with other simulation software?
A14: Yes, Delphin can be coupled with other simulation programs, like NANDRAD, to perform co-simulation for more comprehensive building performance analyses. [, ]
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